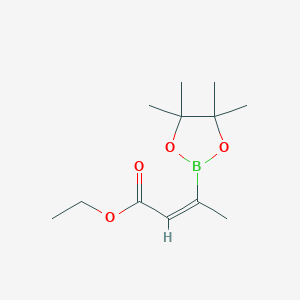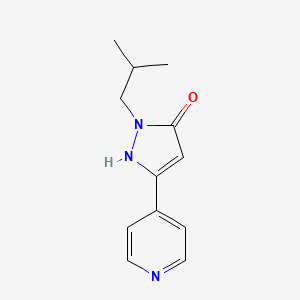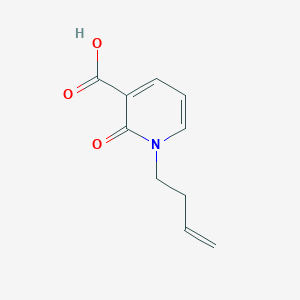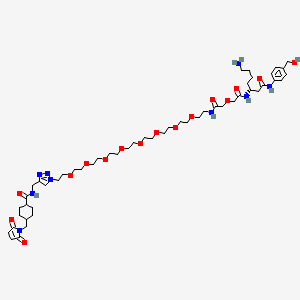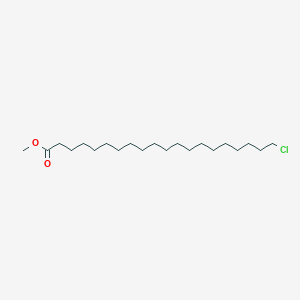
Methyl 20-chloroicosanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 20-chloroicosanoate:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 20-chloroicosanoate typically involves the chlorination of icosanoic acid followed by esterification. The chlorination can be achieved using thionyl chloride or phosphorus trichloride under controlled conditions to introduce the chlorine atom at the desired position. The resulting 20-chloroicosanoic acid is then esterified with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same steps of chlorination and esterification but optimized for large-scale production. The use of advanced catalysts and reaction conditions can enhance the efficiency and selectivity of the reactions.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 20-chloroicosanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the chlorine atom to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl, amino, or thiol groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide, ammonia, or thiols under appropriate conditions.
Major Products Formed:
Oxidation: 20-chloroicosanoic acid or 20-chloroicosanone.
Reduction: Methyl icosanol or 20-hydroxyicosanoate.
Substitution: 20-hydroxyicosanoate, 20-aminoicosanoate, or 20-thioicosanoate.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 20-chloroicosanoate is used as an intermediate in the synthesis of various complex organic molecules
Biology: In biological research, this compound is studied for its potential role in lipid metabolism and signaling pathways. It can be used as a probe to investigate the effects of chlorinated fatty acids on cellular processes.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting lipid-related disorders. Its ability to interact with specific enzymes and receptors makes it a candidate for drug design and discovery.
Industry: this compound is used in the production of specialty chemicals, surfactants, and lubricants. Its properties make it suitable for applications in the formulation of high-performance materials and coatings.
Wirkmechanismus
The mechanism of action of methyl 20-chloroicosanoate involves its interaction with specific molecular targets such as enzymes and receptors involved in lipid metabolism. The chlorine atom at the 20th position can influence the compound’s binding affinity and selectivity towards these targets. The ester group allows for easy hydrolysis, releasing the active 20-chloroicosanoic acid, which can then participate in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Methyl icosanoate: Lacks the chlorine atom, making it less reactive in certain chemical reactions.
Methyl 20-hydroxyicosanoate: Contains a hydroxyl group instead of a chlorine atom, leading to different chemical and biological properties.
Methyl 20-aminoicosanoate: Has an amino group, which can significantly alter its reactivity and interactions with biological targets.
Uniqueness: Methyl 20-chloroicosanoate is unique due to the presence of the chlorine atom at the 20th position, which imparts distinct chemical reactivity and biological activity. This structural feature allows for specific interactions with enzymes and receptors, making it a valuable compound in research and industrial applications.
Eigenschaften
Molekularformel |
C21H41ClO2 |
|---|---|
Molekulargewicht |
361.0 g/mol |
IUPAC-Name |
methyl 20-chloroicosanoate |
InChI |
InChI=1S/C21H41ClO2/c1-24-21(23)19-17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20-22/h2-20H2,1H3 |
InChI-Schlüssel |
ZKCWIKZVKSNHKK-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCCCCCCCCCCCCCCCCCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


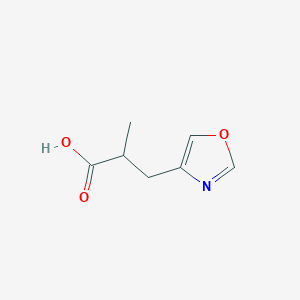
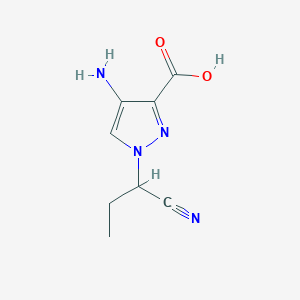
![5-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene](/img/structure/B13338831.png)
![3-Cyclopropyl-3-azabicyclo[3.1.1]heptan-6-one](/img/structure/B13338854.png)
![2-(7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetic acid](/img/structure/B13338857.png)
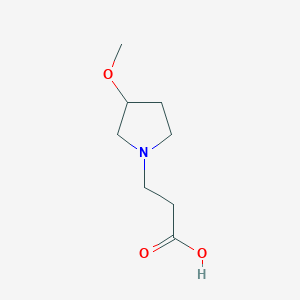
![6-Chloro-2-(propan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13338864.png)
![3-(2-methyl-1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)propanoic acid](/img/structure/B13338865.png)
![5-Bromo-3-fluoroimidazo[1,2-a]pyridine](/img/structure/B13338873.png)
